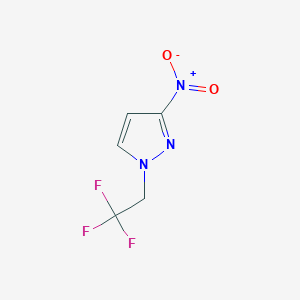

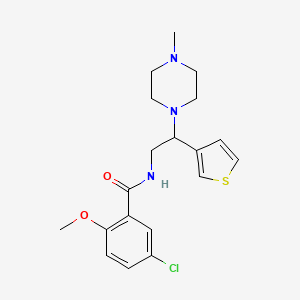

3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole” is a type of triazole compound . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

Triazoles can be synthesized from various nitrogen sources . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., where triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Molecular Structure Analysis

Triazoles have two isomeric forms, namely, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

The triazole frame is robust and inert under most thermal chemical treatments but also in aqueous or biological environments . Specific 1,4-substituted 1,2,3-triazoles can be “unclicked” by mechanical forces .Aplicaciones Científicas De Investigación

Energetic Materials

Pyrazole derivatives, including structures similar to 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, have been investigated for their potential as high-energy density materials. For instance, Dalinger et al. (2015) explored novel highly energetic pyrazoles with promising energetic performance due to their high density and positive oxygen balance, indicating their potential as environmentally benign energetic materials (Dalinger et al., 2015). Similarly, Singh et al. (2021) reported the synthesis of a polynitro pyrazole-based metal-organic framework with superior thermal stability and detonation properties, highlighting the balance between energy and stability in these compounds (Singh et al., 2021).

Synthesis and Reactivity

The synthesis and reactivity of pyrazole derivatives have been a significant area of research. Dalinger et al. (2013) described the synthesis and comparison of the reactivity of trinitropyrazole and its derivatives, showcasing the versatility of these compounds in nucleophilic substitution reactions (Dalinger et al., 2013). These findings demonstrate the potential of pyrazole derivatives in synthetic chemistry, offering pathways to a variety of functionalized materials.

Catalysis and Materials Science

Pyrazole derivatives have found applications in catalysis and materials science. For example, Zhou et al. (2008) discussed the preparation and reactivities of nickel(II) complexes based on pincer-type ligands derived from pyrazole, highlighting their efficacy as catalysts in coupling reactions (Zhou et al., 2008). These complexes illustrate the potential of pyrazole derivatives in facilitating complex chemical transformations.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-nitro-1-(2,2,2-trifluoroethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O2/c6-5(7,8)3-10-2-1-4(9-10)11(12)13/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXENTULJTLWZQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2655604.png)

![1-(4-methylphenoxy)-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol](/img/structure/B2655605.png)

![5-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2655607.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2655608.png)

![5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2655611.png)

![6-ethyl 3-methyl 2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2655613.png)

![N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2655616.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2655617.png)

![9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B2655623.png)